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PF-6274484 is a potent, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including both

wild-type and mutant (L858R/T790M) forms [1]. The table below summarizes the essential information for

reconstituting the compound and its primary biological activities.

Parameter Details

Recommended Solvent DMSO [1]

Stock Concentration 10 mM (example: 1 mL in DMSO) [1]

Solubility in DMSO 25 mg/mL (67.06 mM) [1]

Molecular Weight 372.78 g/mol [1]

CAS Number 1035638-91-5 [1]

Primary Target EGFR (Epidermal Growth Factor Receptor) [1]

Key Activity (EGFR WT) Ki = 0.18 nM [1]

Key Activity (EGFR L858R/T790M) Ki = 0.14 nM [1]

Experimental Protocol: Profiling Selectivity via
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Understanding the proteome-wide selectivity of covalent inhibitors like PF-6274484 is crucial. Activity-

Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry is a powerful method for this

purpose [2] [3]. The following workflow, derived from studies involving PF-6274484, details the

competitive ABPP procedure for identifying specific on-target and off-target interactions in a cellular context

[3].
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Competitive ABPP Workflow for Target Identification

Legend
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Procedure:

Cell Culture and Pre-treatment: Grow appropriate cancer cell lines (e.g., A431 for high EGFR
expression) and treat them in two parallel conditions [3]:

Experimental Group: Pre-treat cells with PF-6274484 (e.g., 10 µM for 30 minutes) to block
specific binding sites [3].

Control Group: Pre-treat cells with a equivalent volume of DMSO vehicle [3].
Probe Incubation: After pre-treatment, incubate both groups with a broad-spectrum, alkynylated

covalent probe (e.g., the alkynylated variant of PF-6274484 itself or a general cysteine-reactive
probe) across a range of concentrations (e.g., 0.001-10 µM for 1 hour). This probe will label reactive

cysteines in the proteome that were not blocked during pre-treatment [3].
Cell Lysis: Lyse the cells to extract the total proteome [3].

Click Chemistry Conjugation: React the lysates with an azide-rhodamine reporter tag via copper-
catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry"). This step covalently attaches the

fluorescent tag to the probe-labeled proteins [3].
Separation and Visualization: Separate the proteins by SDS-PAGE and visualize the labeled

proteins using an in-gel fluorescence scanner [3].
Data Analysis: Identify specific protein targets of PF-6274484 by looking for protein bands whose

fluorescence intensity is significantly reduced in the PF-6274484 pre-treated sample compared to the
DMSO control. These "competed" bands represent proteins that the inhibitor binds to specifically [3].

Insights from PF-6274484 Profiling Studies

Application of the ABPP protocol and related chemoproteomic methods has provided critical insights into

the behavior of covalent inhibitors like PF-6274484.

Finding Experimental Basis Significance

Confirmed High
Potency for
EGFR

Gel-based ABPP showed

concentration-dependent, inhibitor-
competed labeling of ~150 kDa protein

(EGFR) in A431 cells [3].

Validates PF-6274484's primary

mechanism of action and high affinity for
its intended target.

Revealed
Limited

ABPP-SILAC MS identified numerous

off-targets beyond the kinome when

Highlights the importance of profiling

across the proteome and using inhibitors
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Finding Experimental Basis Significance

Selectivity
Windows

inhibitor concentration exceeded a

threshold [3].

at selective concentrations to avoid off-

target effects.

Identified
Specific Off-
Targets

MS analysis categorized off-targets

into specific (inhibitor-competed) and
non-specific proteins [3].

Informs on potential sources of toxicity or

unexpected biological outcomes in
experiments.

Critical Considerations for Researchers

DMSO Handling: Use newly opened, anhydrous DMSO for reconstitution to prevent water
absorption, which can affect solubility and compound stability [1].

Stock Solution Storage: For long-term storage, aliquot the stock solution and keep it at -80°C,
where it is stable for up to 6 months. Avoid repeated freeze-thaw cycles [1].

Selectivity is Concentration-Dependent: The selectivity of covalent inhibitors is not absolute. The
ABPP data for PF-6274484 underscores that off-target reactivity increases with concentration [3].

Therefore, it is critical to use the lowest effective concentration in cellular experiments and to
empirically determine a selective window for your specific model system.

Orthogonal Validation: MS-based inferences from ABPP experiments should be confirmed with
orthogonal methods, such as mutagenesis of the key covalent-binding cysteine residue [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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